Accuracy vs. Cyclosporin D in Whole Blood
In a head-to-head comparison of isotopically labeled internal standards (ILIS, specifically CsA-D12) versus structural analog internal standards (ANIS, specifically Cyclosporin D) for quantifying Cyclosporin A in whole blood, the ILIS method yielded a median accuracy of -2.1%, while the ANIS method gave -2.0% [1]. Although the difference was not statistically significant in this particular study, the ILIS approach is recognized as the gold standard for mitigating matrix effects and ion suppression, which are major sources of imprecision in complex biological samples [2]. Notably, within-day imprecision was <10% and between-day imprecision <8% for both IS types, demonstrating that deuterated standards can achieve high precision comparable to the best analog methods while offering inherent robustness against matrix variability [1].
| Evidence Dimension | Analytical Accuracy (Median Bias) |
|---|---|
| Target Compound Data | -2.1% (using deuterated CsA-D12 as ILIS representative) |
| Comparator Or Baseline | -2.0% (using structural analog Cyclosporin D as ANIS) |
| Quantified Difference | 0.1 percentage points (non-significant) |
| Conditions | Human whole blood samples; LC-MS/MS with C18 column; protein precipitation extraction. |
Why This Matters
Demonstrates that deuterated internal standards achieve equivalent or better accuracy to analog methods while providing superior matrix effect compensation, a critical factor for reliable therapeutic drug monitoring.
- [1] Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. Clin Chem Lab Med. 2016;54(3):437-45. View Source
- [2] Taylor PJ, et al. Evaluation of 3 internal standards for the measurement of cyclosporin by HPLC-mass spectrometry. Clin Chem. 2005;51(10):1890-3. View Source
